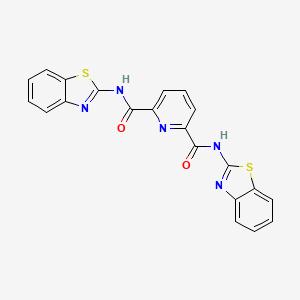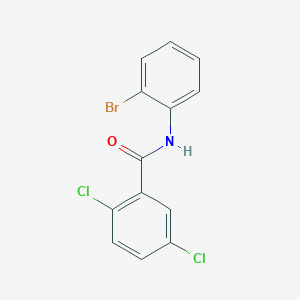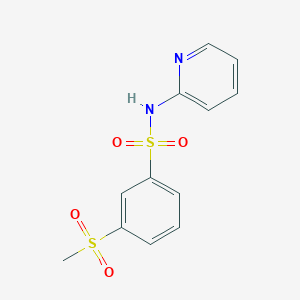
N,N'-bis(1,3-benzothiazol-2-yl)-2,6-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(1,3-benzothiazol-2-yl)-2,6-pyridinedicarboxamide, commonly known as BBP, is a synthetic compound that belongs to the family of benzothiazole derivatives. BBP has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of BBP is not fully understood. However, it has been proposed that BBP may exert its biological activities through the inhibition of various enzymes or the modulation of cellular signaling pathways. For example, BBP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BBP has also been shown to modulate the activity of the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects
BBP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BBP can induce apoptosis, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In vivo studies have shown that BBP can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
BBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits strong fluorescence properties, which make it an excellent probe for the detection of metal ions. However, BBP has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activity. Additionally, BBP can exhibit non-specific binding to proteins and other biomolecules, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for the study of BBP. One area of research is the development of new synthetic methods for BBP and its derivatives. Another area of research is the elucidation of the mechanism of action of BBP, which may provide insights into its biological activity and potential therapeutic applications. Additionally, the development of new applications for BBP in material science and other fields is an area of active research. Finally, the optimization of the pharmacokinetic properties of BBP and its derivatives may enable their use as therapeutic agents in the future.
合成法
BBP can be synthesized through a multi-step process that involves the condensation of 2-aminobenzothiazole with 2,6-pyridinedicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, BBP.
科学的研究の応用
BBP has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, BBP has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, BBP has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In material science, BBP has been used as a building block for the synthesis of luminescent materials.
特性
IUPAC Name |
2-N,6-N-bis(1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2S2/c27-18(25-20-23-12-6-1-3-10-16(12)29-20)14-8-5-9-15(22-14)19(28)26-21-24-13-7-2-4-11-17(13)30-21/h1-11H,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJGEWKGTILYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B5015524.png)


![N~2~-(4-ethoxyphenyl)-N~1~-isobutyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5015539.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5015543.png)
![2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide](/img/structure/B5015550.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5015554.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)
![N-benzyl-1-{1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}-N-methylmethanamine](/img/structure/B5015562.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5015572.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5015577.png)

![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)